molecular formula C6H13NSn B14733932 3-(Trimethylstannyl)propanenitrile CAS No. 5827-64-5

3-(Trimethylstannyl)propanenitrile

Cat. No.: B14733932
CAS No.: 5827-64-5
M. Wt: 217.88 g/mol
InChI Key: HHQXEIZOAAUKEB-UHFFFAOYSA-N
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Description

3-(Trimethylstannyl)propanenitrile is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trimethylstannyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenated propanenitrile with trimethyltin chloride in the presence of a base. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin chemistry apply. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylstannyl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes or other unsaturated compounds.

    Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids, depending on the reagents used.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3-(Trimethylstannyl)propanenitrile exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group can participate in various nucleophilic substitution and elimination reactions, often facilitated by the electron-withdrawing nitrile group. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound valuable in synthetic organic chemistry .

Comparison with Similar Compounds

Uniqueness: 3-(Trimethylstannyl)propanenitrile is unique due to its combination of a nitrile group and a trimethylstannyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling and other reactions .

Properties

CAS No.

5827-64-5

Molecular Formula

C6H13NSn

Molecular Weight

217.88 g/mol

IUPAC Name

3-trimethylstannylpropanenitrile

InChI

InChI=1S/C3H4N.3CH3.Sn/c1-2-3-4;;;;/h1-2H2;3*1H3;

InChI Key

HHQXEIZOAAUKEB-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CCC#N

Origin of Product

United States

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